molecular formula C11H15NO2 B4668051 N-(4-ethoxybenzyl)acetamide

N-(4-ethoxybenzyl)acetamide

Cat. No.: B4668051
M. Wt: 193.24 g/mol
InChI Key: UMKWBOPRARQLFL-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)acetamide is an acetamide derivative characterized by a 4-ethoxy-substituted benzyl group attached to the nitrogen atom of the acetamide moiety. The 4-ethoxy group (-OCH₂CH₃) on the aromatic ring introduces electron-donating properties, influencing solubility, crystallinity, and pharmacological interactions. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving acetamide precursors and appropriately substituted benzyl halides or alcohols .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11-6-4-10(5-7-11)8-12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWBOPRARQLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)acetamide typically involves the reaction of 4-ethoxybenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Reaction with Acetic Anhydride

    • 4-ethoxybenzylamine is reacted with acetic anhydride in an inert solvent like dichloromethane.
    • The reaction mixture is stirred at room temperature for several hours.
    • The product is then purified by recrystallization or column chromatography.
  • Reaction with Acetyl Chloride

    • 4-ethoxybenzylamine is reacted with acetyl chloride in the presence of a base such as pyridine.
    • The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
    • The product is isolated and purified using standard techniques.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxybenzyl)amine.

    Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The ethoxy and acetamide groups play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Acetamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity References
N-(4-ethoxybenzyl)acetamide 4-ethoxybenzyl Not directly reported; inferred properties based on analogs
N-(4-methoxyphenyl)acetamide (Paracetamol) 4-methoxyphenyl Analgesic, antipyretic
N-(4-nitrophenyl)acetamide (B1) 4-nitrophenyl Anti-inflammatory, optical properties (e.g., fluorescence)
N-(4-(trifluoromethyl)phenyl)acetamide (B2) 4-(trifluoromethyl)phenyl Antimicrobial, antifungal
N-(3,5-dichlorophenyl)acetamide 3,5-dichlorophenyl Altered crystal geometry (electron-withdrawing Cl groups enhance stability)
N-(4-bromophenyl)acetamide derivatives 4-bromophenyl + pyridazinone moieties FPR2 receptor agonism (calcium mobilization, chemotaxis in neutrophils)

Key Observations:

  • Electron-Donating Groups (e.g., -OCH₂CH₃, -OCH₃): Enhance solubility and metabolic stability. For example, paracetamol’s 4-methoxy group is critical for its analgesic activity .
  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): Improve antimicrobial and antifungal efficacy but may reduce bioavailability due to increased hydrophobicity .
  • Heterocyclic Modifications (e.g., pyridazinone, quinoline): Introduce receptor-specific activity, such as FPR2 agonism or anticancer effects .

Pharmacological Profiles

  • Antimicrobial Activity: Compounds with benzo[d]thiazole sulfonyl groups (e.g., 47–50) showed MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer Activity: Quinazoline-sulfonyl acetamides (38–40) inhibited HCT-116 and MCF-7 cell lines (IC₅₀: 2–8 µM) by targeting tubulin polymerization .
  • Anti-Inflammatory/Analgesic Activity: N-phenylacetamide sulphonamides (35–37) reduced inflammatory pain in rodent models, surpassing paracetamol in efficacy .

Structural and Functional Insights

Crystallography and Stability

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system (space group P2₁/c), with two molecules per asymmetric unit. Strong electron-withdrawing groups (e.g., -NO₂) reduce symmetry and alter packing efficiency .
  • 4-Ethoxybenzyl derivatives likely exhibit similar trends, where the ethoxy group enhances intermolecular hydrogen bonding, improving thermal stability .

Structure-Activity Relationships (SAR)

  • Aromatic Substitutions:
    • Para-positions favor receptor binding (e.g., FPR2 agonists require 4-methoxybenzyl groups) .
    • Meta-chlorination increases antifungal potency but may introduce cytotoxicity .
  • Hybrid Scaffolds: Incorporating indolinone (e.g., compound 54 ) or triazole (e.g., WH7 ) moieties expands target selectivity, particularly in anticancer and auxin-like pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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